molecular formula C22H24O2 B14670493 Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- CAS No. 50592-56-8

Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl-

Cat. No.: B14670493
CAS No.: 50592-56-8
M. Wt: 320.4 g/mol
InChI Key: RQDPQKINTNNGBB-UHFFFAOYSA-N
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Description

Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- is an organic compound with the molecular formula C22H24O2 and a molecular weight of 320.4248 g/mol . This compound is characterized by a cyclohexane ring, a propanal group, and two phenyl groups, making it a complex and interesting molecule for various chemical studies.

Preparation Methods

The synthesis of Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- can be achieved through several synthetic routes. One common method involves the use of cyclohexanone as a starting material, which undergoes a series of reactions including aldol condensation, reduction, and Friedel-Crafts acylation to introduce the phenyl groups . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studies have explored its potential as a ligand in biochemical assays.

    Medicine: Research is ongoing to investigate its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of these targets. The pathways involved may include signal transduction cascades and metabolic processes that are influenced by the presence of this compound.

Comparison with Similar Compounds

Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- can be compared with other similar compounds such as:

    Cyclohexanone: A simpler ketone with a cyclohexane ring.

    Benzophenone: A compound with two phenyl groups attached to a carbonyl group.

    Diphenylmethane: A compound with two phenyl groups attached to a methylene group.

The uniqueness of Cyclohexanepropanal,1-methyl-2-oxo-3,3-diphenyl- lies in its combination of a cyclohexane ring, a propanal group, and two phenyl groups, which confer specific chemical and physical properties that are distinct from these similar compounds.

Properties

CAS No.

50592-56-8

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(1-methyl-2-oxo-3,3-diphenylcyclohexyl)propanal

InChI

InChI=1S/C22H24O2/c1-21(15-9-17-23)14-8-16-22(20(21)24,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,17H,8-9,14-16H2,1H3

InChI Key

RQDPQKINTNNGBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCC=O

Origin of Product

United States

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